molecular formula C25H16N2O4 B214187 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide

Katalognummer B214187
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: MZWQTVQCPYPKIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide, also known as Compound 25, is a small molecule inhibitor that has shown potential in the field of cancer research. It has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. In

Wirkmechanismus

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 inhibits the activity of BRD4, a protein that is involved in the regulation of gene expression. BRD4 is known to play a role in the development and progression of cancer, and inhibiting its activity can lead to the suppression of cancer cell growth. In addition, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been found to inhibit the activity of other proteins, such as NF-κB and STAT3, which are involved in the regulation of immune responses. It has also been found to inhibit angiogenesis, the formation of new blood vessels that is necessary for the growth and spread of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 in lab experiments is that it has been well-characterized and its mechanism of action is well-understood. This makes it a valuable tool for studying the role of BRD4 and other proteins in cancer and other diseases. However, one limitation is that it is a small molecule inhibitor, which means that it may not be as effective as other types of inhibitors, such as antibodies, in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25. One area of interest is the development of more potent and selective inhibitors of BRD4 and other proteins involved in cancer. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 and other inhibitors. Finally, there is a need for further research on the potential use of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Conclusion:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of BRD4 and other proteins involved in cancer cell growth and immune responses. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 that could lead to the development of more effective treatments for cancer and other diseases.

Synthesemethoden

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 involves several steps, including the reaction of 1,2-diaminobenzene with 1,3-dibromo-5-methylbenzene to form an intermediate compound. This intermediate is then reacted with 2-bromo-5-nitrobenzoic acid to form the final product, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25. The synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.

Wissenschaftliche Forschungsanwendungen

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been shown to have potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases.

Eigenschaften

Produktname

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide

Molekularformel

C25H16N2O4

Molekulargewicht

408.4 g/mol

IUPAC-Name

N-(9,10-dioxoanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C25H16N2O4/c1-14-20(22(27-31-14)15-8-3-2-4-9-15)25(30)26-19-13-7-12-18-21(19)24(29)17-11-6-5-10-16(17)23(18)28/h2-13H,1H3,(H,26,30)

InChI-Schlüssel

MZWQTVQCPYPKIS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Kanonische SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.